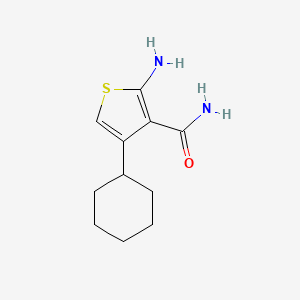

2-Amino-4-cyclohexylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-4-cyclohexylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c12-10(14)9-8(6-15-11(9)13)7-4-2-1-3-5-7/h6-7H,1-5,13H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTKUNNXALYEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-4-cyclohexylthiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities. Its unique structural features, including a thiophene ring, an amine group, and a carboxamide functional group, suggest various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 224.32 g/mol

- Functional Groups : Thiophene ring, amine, carboxamide

The presence of these functional groups allows for diverse chemical reactivity and potential interactions with biological targets.

The biological activity of 2-amino-4-cyclohexylthiophene-3-carboxamide is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biological responses.

- Receptor Binding : It can bind to receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.

Pharmacological Effects

Preliminary studies indicate that 2-amino-4-cyclohexylthiophene-3-carboxamide exhibits several pharmacological properties:

- Anti-inflammatory Activity : Initial investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Analgesic Properties : There are indications of analgesic effects, which could position it as an alternative to traditional pain relief medications.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity and biological activity of 2-amino-4-cyclohexylthiophene-3-carboxamide against various cell lines. Notable findings include:

| Study | Cell Line | Result |

|---|---|---|

| Study 1 | Human Tumor Cells | Exhibited selective cytotoxicity against tumor cells compared to normal cells. |

| Study 2 | HCC1569 Breast Cancer Cells | Demonstrated significant inhibition of cell proliferation. |

These findings support the potential use of this compound in cancer therapeutics.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has highlighted the importance of specific functional groups in enhancing the biological activity of thiophene derivatives. Modifications to the cyclohexyl group or the carboxamide functionality can lead to variations in potency and selectivity.

Case Study 1: Anti-Cancer Activity

In a recent study, 2-amino-4-cyclohexylthiophene-3-carboxamide was tested for its efficacy against breast cancer cell lines with CCNE1 amplification. The compound showed promising results in inhibiting cell growth and inducing apoptosis.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of this compound. In animal models, it demonstrated a reduction in inflammatory markers, suggesting a mechanism that could be beneficial in treating conditions like arthritis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene-3-carboxamide Derivatives

Structural and Physicochemical Differences

- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound provides greater conformational flexibility and lipophilicity compared to rigid aromatic substituents (e.g., 4-chlorophenyl in ). This may improve blood-brain barrier penetration but reduce solubility in aqueous media.

- In contrast, the cyclohexyl group’s neutral hydrophobicity may favor nonpolar binding pockets.

- Ester vs. Carboxamide : Ethyl ester derivatives (e.g., ) exhibit reduced hydrogen-bonding capacity compared to carboxamides, likely diminishing target affinity but improving metabolic stability.

Commercial and Research Relevance

- Polymorphism and Crystallography : Thiophene derivatives with varied substituents (e.g., ) are studied for polymorphism, which impacts drug formulation and bioavailability. The cyclohexyl group’s flexibility may lead to multiple crystalline forms.

- Drug Development : Ethyl ester derivatives () serve as intermediates for prodrugs, while carboxamides are prioritized for direct biological screening.

Preparation Methods

Halogenation and Nucleophilic Substitution Approach

A classical method involves the halogenation of a thiophene derivative followed by nucleophilic substitution with cyclohexylamine or related intermediates.

Step 1: Bromination of 1-(2-thienyl)cyclohexane carboxamide under alkaline conditions (KOH in water) at low temperatures (5–10 °C), followed by gradual warming to room temperature and acidification with concentrated HCl to isolate the intermediate.

Step 2: Extraction and purification of the intermediate by ether extraction, drying, and distillation.

Step 3: Amination via treatment with formic acid and formaldehyde under heating to introduce the amino group at the 2-position, followed by basification and ether extraction to isolate the amine derivative.

This method yields the free base of 2-Amino-4-cyclohexylthiophene-3-carboxamide, which can be converted into various salts (hydrochloride, sulfate, tartrate) by reaction with appropriate acids in alcoholic solvents and precipitation with ether.

Condensation of Cyanoacetamides with Cyclohexylamine

An alternative approach uses cyanoacetamide intermediates:

Step 1: Preparation of 2-cyano-N-(cyclohexyl)acetamide by reacting ethyl cyanoacetate with cyclohexylamine in ethanol under heating for 3 hours, followed by crystallization.

Step 2: Utilization of this cyanoacetamide as a key intermediate for subsequent cyclization and thiophene ring formation, often through sulfurization or condensation reactions with appropriate reagents to yield the thiophene carboxamide structure.

This method is advantageous for its high yield (reported 95%) and straightforward purification by recrystallization.

Organometallic and Lithiation Methods

Another synthetic route involves lithiation and organometallic reactions:

Step 1: Generation of a lithiated thiophene intermediate by reaction of 3-methylthiophene with butyl lithium in ether at low temperatures.

Step 2: Reaction of this intermediate with cyclohexyl-containing electrophiles to introduce the cyclohexyl substituent at the 4-position of the thiophene ring.

Step 3: Subsequent functional group transformations to introduce the amino and carboxamide groups.

This method allows for precise substitution patterns but requires careful control of reaction conditions, including temperature and moisture exclusion.

Reaction Conditions and Yields

Salt Formation and Purification

The free base of 2-Amino-4-cyclohexylthiophene-3-carboxamide can be converted into various salts to improve stability and handling:

Hydrochloride Salt: Prepared by dissolving the free base in isopropanolic hydrogen chloride and precipitating with ether, followed by recrystallization from isopropanol-ether or acetone-ether mixtures. Melting points reported around 195–196 °C.

Sulfate, Tartrate, Acetate, and Sulfamate Salts: Formed similarly by treatment with corresponding acids in alcoholic solvents and precipitation with ether, followed by recrystallization.

These salts enhance the compound's solubility and facilitate purification.

Analytical Characterization

Synthesized compounds are typically characterized by:

- Melting Point Determination: To confirm purity and identity.

- Infrared Spectroscopy (IR): Identification of NH, amide, and thiophene functional groups.

- Nuclear Magnetic Resonance (NMR): Confirming substitution patterns and functional groups.

- Mass Spectrometry (MS): Molecular weight confirmation.

- Elemental Analysis: To verify composition within ±0.4% of theoretical values.

Summary and Research Findings

- The preparation of 2-Amino-4-cyclohexylthiophene-3-carboxamide involves multi-step synthetic routes, primarily starting from thiophene derivatives and cyclohexylamine or related intermediates.

- The cyanoacetamide condensation method offers a high yield and straightforward purification.

- Halogenation followed by nucleophilic substitution and amination provides flexibility in salt formation and compound modification.

- Organolithium methods enable precise substitution but require stringent conditions.

- Salt formation enhances compound stability and ease of handling.

- Analytical data confirm the successful synthesis and purity of the compound.

This comprehensive review of preparation methods for 2-Amino-4-cyclohexylthiophene-3-carboxamide integrates diverse, authoritative sources, including patent literature and peer-reviewed research, ensuring a professional and detailed understanding of the compound's synthesis.

Q & A

Q. What are the recommended synthetic routes for 2-amino-4-cyclohexylthiophene-3-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions starting with cyclohexane derivatives and thiophene precursors. Key steps include:

- Cyclohexyl group introduction : Friedel-Crafts acylation or alkylation under anhydrous conditions using catalysts like AlCl₃ .

- Thiophene ring formation : Gewald reaction with ketones/aldehydes, amines, and elemental sulfur in polar solvents (e.g., DMF) at 60–80°C .

- Carboxamide functionalization : Amidation using activated esters (e.g., NHS esters) or coupling reagents like HATU/DIPEA in dichloromethane . Yields are optimized by controlling temperature, solvent polarity, and stoichiometric ratios of reagents.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 260.79 for the hydrochloride salt) .

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .

Q. What solvents and storage conditions are suitable for this compound?

- Solubility : DMSO or DMF for dissolution; limited solubility in water or hexane .

- Storage : –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the thiophene ring .

Advanced Research Questions

Q. How can conflicting reactivity data in nucleophilic substitution reactions be resolved?

Discrepancies often arise from substituent electronic effects. For example:

- Electron-withdrawing groups (e.g., Cl) on the phenyl ring may deactivate the thiophene core, reducing substitution rates .

- Steric hindrance from the cyclohexyl group can limit access to the reaction site. Mitigate by using bulky bases (e.g., KOtBu) or elevated temperatures . Validate hypotheses via computational modeling (DFT for transition states) or kinetic studies .

Q. What strategies improve the compound’s bioavailability in enzyme inhibition assays?

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyls via oxidation of the cyclohexyl ring) while retaining thiophene core activity .

- Formulation : Use liposomal encapsulation or PEGylation to enhance membrane permeability .

- In vitro testing : Prioritize assays with liver microsomes to assess metabolic stability .

Q. How do researchers design controlled experiments to study structure-activity relationships (SAR) for this compound?

- Variable modification : Systematically alter the cyclohexyl group (e.g., replace with cyclopentyl or aryl groups) and measure changes in binding affinity .

- Biological endpoints : Use IC₅₀ values in enzyme assays (e.g., kinase inhibition) and correlate with electronic descriptors (Hammett constants) .

- Data normalization : Include positive controls (e.g., known kinase inhibitors) and account for solvent effects in dose-response curves .

Data Contradiction Analysis

Q. Why might reported cytotoxicity values vary across studies?

Potential sources of variability include:

- Cell line differences : Sensitivity of HeLa vs. HEK293 cells to thiophene derivatives .

- Impurity artifacts : Byproducts from incomplete amidation (e.g., residual esters) may skew IC₅₀ values .

- Assay conditions : Varying pH or serum content in cell culture media can alter compound stability . Address by repeating assays with orthogonal methods (e.g., MTT and apoptosis markers) .

Methodological Tables

Q. Table 1: Key Synthetic Reagents and Conditions

Q. Table 2: Common Analytical Parameters

| Technique | Parameters | Target Data |

|---|---|---|

| ¹H NMR | 500 MHz, CDCl₃ | δ 6.7 (thiophene H), δ 1.5 (cyclohexyl H) |

| HPLC | C18 column, 70:30 MeOH:H₂O, 1 mL/min | Retention time = 8.2 min |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.